Cas no 105370-60-3 ((1S)-1-phenylpentan-1-amine)
(1S)-1-phenylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, a-butyl-, (S)-
- (1S)-1-amino-1-phenylpentane
- (1S)-1-phenylpentan-1-amine
- EN300-150761
- AKOS017357349
- (S)-1-Phenylpentan-1-amine
- SCHEMBL4851319
- (I+/-S)-I+/--Butylbenzenemethanamine
- DTXSID901306109
- 105370-60-3
- Benzenemethanamine, alpha-butyl-, (alphaS)-
- CS-0297206
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- Inchi: 1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3/t11-/m0/s1
- InChI Key: LQUVVWBTBOYJAU-NSHDSACASA-N
- SMILES: N[C@H](C1C=CC=CC=1)CCCC
Computed Properties
- Exact Mass: 163.13621
- Monoisotopic Mass: 163.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
- LogP: 3.57690
(1S)-1-phenylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1044649-1g |
(1S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 1g |
$941.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367876-50mg |
(S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 50mg |
¥27487.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367876-100mg |
(S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 100mg |
¥26741.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367876-250mg |
(S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 250mg |
¥30139.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367876-500mg |
(S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 500mg |
¥29174.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367876-1g |
(S)-1-Phenylpentan-1-amine |
105370-60-3 | 95% | 1g |
¥28053.00 | 2024-08-09 | |
| Enamine | EN300-150761-0.05g |
(1S)-1-phenylpentan-1-amine |
105370-60-3 | 0.05g |
$1091.0 | 2023-06-08 | ||
| Enamine | EN300-150761-0.1g |
(1S)-1-phenylpentan-1-amine |
105370-60-3 | 0.1g |
$1144.0 | 2023-06-08 | ||
| Enamine | EN300-150761-0.25g |
(1S)-1-phenylpentan-1-amine |
105370-60-3 | 0.25g |
$1196.0 | 2023-06-08 | ||
| Enamine | EN300-150761-0.5g |
(1S)-1-phenylpentan-1-amine |
105370-60-3 | 0.5g |
$1247.0 | 2023-06-08 |
(1S)-1-phenylpentan-1-amine Suppliers
(1S)-1-phenylpentan-1-amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (1S)-1-phenylpentan-1-amine
Chemical Profile of (1S)-1-phenylpentan-1-amine (CAS No. 105370-60-3)
(1S)-1-phenylpentan-1-amine, identified by its CAS number 105370-60-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative has garnered attention due to its structural versatility and potential applications in drug development, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The compound's unique stereochemistry, characterized by the (1S) configuration at the chiral center, makes it a valuable building block for creating complex molecular architectures.
The molecular structure of (1S)-1-phenylpentan-1-amine consists of a pentyl chain substituted with a phenyl group at the terminal position, linked to an amine functional group. This configuration imparts specific electronic and steric properties that can be exploited in medicinal chemistry. The presence of the phenyl ring enhances hydrophobicity, while the amine group provides a site for further functionalization, enabling the synthesis of more intricate derivatives.
In recent years, there has been growing interest in the development of stereoselective synthetic methodologies for chiral amines like (1S)-1-phenylpentan-1-amine. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, as different enantiomers of a molecule can exhibit distinct pharmacological activities. Advances in asymmetric catalysis and biocatalysis have enabled more efficient and sustainable routes to these compounds, reducing reliance on traditional chiral resolution techniques.
One of the most promising areas where (1S)-1-phenylpentan-1-amine finds application is in the synthesis of central nervous system (CNS) drugs. The structural motif is reminiscent of several known pharmacophores that interact with neurotransmitter receptors. For instance, derivatives of this compound have been investigated for their potential as serotonin receptor modulators, which could have therapeutic implications in treating conditions such as depression and anxiety disorders. Recent studies have highlighted the efficacy of certain phenyl-substituted pentanamines in modulating serotonin 5-HT2A and 5-HT2C receptors, demonstrating their promise as lead compounds for further optimization.
Moreover, the compound's utility extends to other therapeutic domains. Its structural framework is also suitable for developing novel antimicrobial agents. The phenyl group can serve as a scaffold for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary research indicates that certain derivatives of (1S)-1-phenylpentan-1-amine exhibit inhibitory activity against Gram-positive bacteria, suggesting potential applications in combating antibiotic-resistant strains.
The synthesis of (1S)-1-phenylpentan-1-amine typically involves asymmetric hydrogenation or reduction reactions, where chiral auxiliaries or catalysts are employed to achieve high enantioselectivity. Recent innovations in transition metal catalysis have led to the development of more efficient and environmentally benign methods for producing this compound on an industrial scale. For example, catalytic systems based on rhodium or palladium complexes have been reported to provide excellent yields with minimal racemization, making them ideal for large-scale pharmaceutical production.
In addition to its synthetic significance, (1S)-1-phenylpentan-1-amine has been explored as a key intermediate in the preparation of complex natural products. Its versatile structure allows for further derivatization into biologically active molecules that mimic natural products' pharmacological properties. Such applications are particularly relevant in drug discovery programs aimed at identifying novel therapeutic agents with unique mechanisms of action.
The compound's role in medicinal chemistry is further underscored by its potential as a ligand in biochemical assays. Researchers have utilized derivatives of (1S)-1-phenylpentan-1-amine to probe enzyme binding sites and understand molecular recognition processes at a mechanistic level. These studies not only contribute to our fundamental understanding of biological systems but also aid in designing more effective drugs by providing insights into target interactions.
Economic and industrial considerations also play a crucial role in the adoption of (1S)-1-phenylpentan-1-amine as a commercial product. The demand for enantiomerically pure compounds has driven advancements in process chemistry, leading to cost-effective synthetic routes that are scalable for industrial production. As regulatory agencies continue to emphasize the importance of chirality in drug development, compounds like this are expected to become increasingly valuable assets in pharmaceutical portfolios.
The future prospects for (1S)-1-phenylpentan-1-amine are bright, with ongoing research exploring new synthetic strategies and expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with enhanced pharmacological profiles. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of drug discovery efforts.
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